2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester
CAS No.: 2096329-84-7
Cat. No.: VC4534017
Molecular Formula: C13H19BFNO2
Molecular Weight: 251.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096329-84-7 |
---|---|
Molecular Formula | C13H19BFNO2 |
Molecular Weight | 251.11 |
IUPAC Name | [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Standard InChI | InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 |
Standard InChI Key | SNXZTLFBOPVDKD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
2-Aminomethyl-4-fluorophenylboronic acid pinacol ester (CAS: 2096329-84-7) has the molecular formula C₁₃H₁₉BFNO₂ and a molecular weight of 251.11 g/mol . The IUPAC name, [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine, reflects its pinacol-protected boronate ester and fluorinated aromatic system . The InChI code (1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3) and key (SNXZTLFBOPVDKD-UHFFFAOYSA-N) provide unambiguous stereochemical identification .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 251.11 g/mol | |
Boiling Point | Not reported | – |
Melting Point | >300°C (decomposes) | |
Density | 1.058 g/cm³ (analogous compound) | |
Solubility | Soluble in methanol, DMSO |
The fluorine atom at the para position induces electronic effects that modulate the boronic acid’s Lewis acidity, enhancing its reactivity in Suzuki couplings . The pinacol ester group stabilizes the boronate, preventing protodeboronation while maintaining compatibility with aqueous reaction conditions .
Synthetic Pathways and Optimization
Preparation Methods
The compound is typically synthesized via a two-step sequence:
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Borylation of 2-aminomethyl-4-fluorobromobenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
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Pinacol protection to stabilize the boronic acid intermediate, often employing pinacol in anhydrous tetrahydrofuran (THF) .
Key Reaction Parameters:
Challenges and Mitigations
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Protodeboronation: Minimized by using pinacol ester protection .
-
Aminomethyl Group Reactivity: Controlled via inert atmosphere handling to prevent oxidation .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester participates in palladium-catalyzed couplings with aryl halides, enabling the synthesis of biaryl structures. For example:
This reaction is pivotal in constructing pharmacophores for kinase inhibitors .
Pharmaceutical Intermediate
The aminomethyl group facilitates further functionalization, such as:
Case Study: Anticancer Agent Synthesis
A 2024 study utilized this compound to prepare FGFR inhibitors, achieving nanomolar IC₅₀ values in kinase assays .
Aspect | Recommendation |
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Personal Protection | Gloves, goggles, lab coat |
Ventilation | Fume hood required |
Storage | 2–8°C in airtight container |
Analytical Characterization
Spectroscopic Data
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